Gingerenone A

描述

Gingerenone A is a diarylheptanoid and polyphenol found in Zingiber officinale (ginger) with diverse biological activities . It has been found to inhibit tyrosinase and scavenge DPPH radicals . It also inhibits JAK2 and p70 ribosomal S6 kinase 1 (p70S6K1) . Gingerenone A selectively decreases the viability of ionizing radiation-induced senescent WI38 fibroblasts over proliferating fibroblasts . It prevents increases in body weight but does not affect caloric intake in a mouse model of high-fat diet-induced obesity . It decreases tumor weight in an HCT116 colon cancer mouse xenograft model .

Synthesis Analysis

Gingerenone A has been synthesized from vanillin in four steps with an overall yield of 15% . Demethylation of Gingerenone A with AlCl3 gives hirsutenone, a metabolite of Alnus hirsute, in 36% yield .

Molecular Structure Analysis

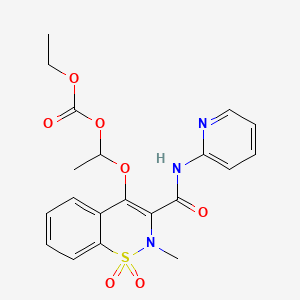

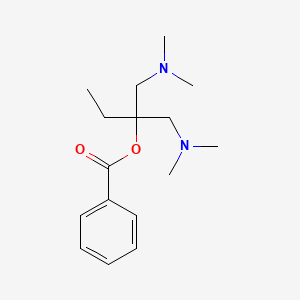

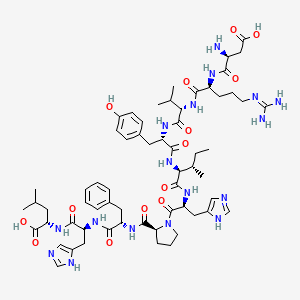

The molecular formula of Gingerenone A is C21H24O5 . Its average mass is 356.412 Da and its monoisotopic mass is 356.162384 Da . The SMILES notation for Gingerenone A is COC(C=C1CC/C=C/C(CCC2=CC(OC)=C(C=C2)O)=O)=C(C=C1)O .

Chemical Reactions Analysis

Gingerenone A has been found to inhibit SaHPPK, a unique enzyme encoded by Staphylococcus aureus . It has demonstrated higher dock scores than known antibiotics and has represented interactions with the key residues within the active site .

Physical And Chemical Properties Analysis

科学研究应用

Anticancer Properties

Gingerenone A (Gin A), found in ginger (Zingiber officinale), has shown promising results in cancer research. A study by Yu et al. (2022) found that Gin A induces antiproliferation and senescence in breast cancer cells. It works by diminishing ATP content, decreasing cell viability, and inducing oxidative stress and DNA damage responses in cancer cells, leading to their senescence (Yu et al., 2022).

Anti-Obesity and Anti-Inflammatory Effects

Suk et al. (2017) reported that Gingerenone A (GA) significantly reduces obesity and adipose tissue inflammation in mice fed a high-fat diet. It works by modulating fatty acid metabolism and suppressing adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines (Suk et al., 2017).

Antifungal and Anticoccidium Activities

Gingerenone A also exhibits antifungal effects. Endo et al. (1990) isolated Gingerenone A from ginger rhizomes and found it effective against Pyricularia oryzae. It also showed moderate anticoccidium activity in vitro (Endo et al., 1990).

Diabetes Management

In 2018, Chen et al. discovered that Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase. This property makes it a potential candidate for treating insulin resistance and managing diabetes (Chen et al., 2018).

Cardiovascular Disease

Kim et al. (2018) found that Gingerenone A attenuates monocyte-endothelial adhesion, a critical process in the development of atherosclerosis. It suppresses inflammation by inhibiting NF-κB signaling pathways, suggesting its potential in preventing cardiovascular diseases (Kim et al., 2018).

Senolytic Activity

Moaddel et al. (2022) identified Gingerenone A as a novel senolytic compound, capable of selectively eliminating senescent cells without affecting non-senescent cells. This feature highlights its potential therapeutic benefits in diseases characterized by the accumulation of senescent cells (Moaddel et al., 2022).

安全和危害

未来方向

Gingerenone A has been identified as a novel senolytic compound . It may have therapeutic benefit in diseases characterized by senescent cell accumulation . It has also been suggested that Gingerenone A may either be potential SaHPPK inhibitors or can be used as fundamental platforms for novel SaHPPK inhibitor development .

属性

IUPAC Name |

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXZNKYDTXGOT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873741 | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gingerenone A | |

CAS RN |

128700-97-0 | |

| Record name | Gingerenone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gingerenone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。